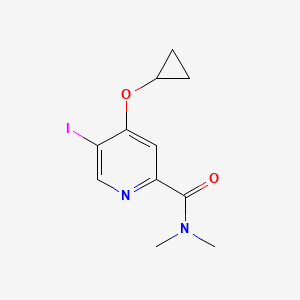
4-Cyclopropoxy-5-iodo-N,N-dimethylpicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-5-iodo-N,N-dimethylpicolinamide is a chemical compound with the molecular formula C11H13IN2O2 and a molecular weight of 332.136 g/mol It is characterized by the presence of a cyclopropoxy group, an iodine atom, and a dimethylpicolinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of iodine or iodine-containing reagents under controlled temperature and pressure conditions to ensure the selective iodination of the desired position on the picolinamide ring .
Industrial Production Methods
Industrial production methods for 4-Cyclopropoxy-5-iodo-N,N-dimethylpicolinamide may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and by-products. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-5-iodo-N,N-dimethylpicolinamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar solvents and mild temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinamide derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound .
Scientific Research Applications
4-Cyclopropoxy-5-iodo-N,N-dimethylpicolinamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-5-iodo-N,N-dimethylpicolinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropoxy-5-iodo-N,N-dimethylpyridin-2-amine: This compound shares a similar structure but differs in the position of the functional groups and the presence of an amine group instead of an amide group.
4-Cyclopropoxy-6-iodo-N,N-dimethylpicolinamide: This compound has the iodine atom at a different position on the picolinamide ring, leading to different chemical and biological properties.
Uniqueness
4-Cyclopropoxy-5-iodo-N,N-dimethylpicolinamide is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential biological activity. Its combination of a cyclopropoxy group, an iodine atom, and a dimethylpicolinamide moiety makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H13IN2O2 |
|---|---|
Molecular Weight |
332.14 g/mol |
IUPAC Name |
4-cyclopropyloxy-5-iodo-N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H13IN2O2/c1-14(2)11(15)9-5-10(8(12)6-13-9)16-7-3-4-7/h5-7H,3-4H2,1-2H3 |
InChI Key |
NYQKSXVGECUHRA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=NC=C(C(=C1)OC2CC2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















